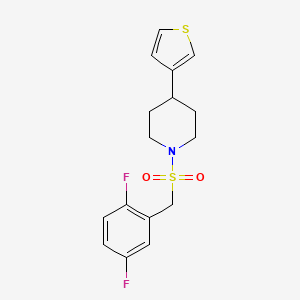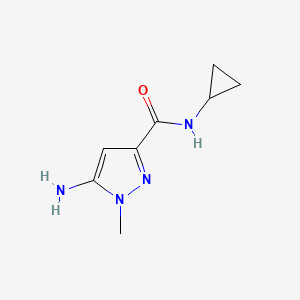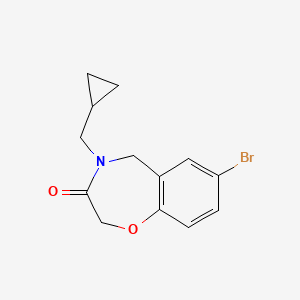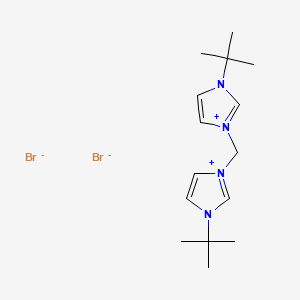
4-(3-(Bromomethyl)phenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Bromomethyl)phenyl)morpholine is a chemical compound with the CAS Number 1314884-51-9 and a linear formula of C11H14BrNO . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 4-(3-(Bromomethyl)phenyl)morpholine is represented by the InChI code 1S/C11H14BrNO/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 . The molecular weight of this compound is 256.14 .Physical And Chemical Properties Analysis
4-(3-(Bromomethyl)phenyl)morpholine is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Neurotoxicity Studies:
The newly synthesized pyrazoline derivative B4 has been investigated for its neurotoxic potential. Researchers explored its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of rainbow trout alevins (Oncorhynchus mykiss). AchE plays a crucial role in the cholinergic nervous system, and alterations in its activity can lead to behavioral changes and impaired survival. B4’s impact on AchE and oxidative stress markers provides valuable insights for neurotoxicity assessment .
Antibacterial and Antifungal Properties:
Pyrazolines, including B4, have demonstrated antibacterial and antifungal activities. While specific studies on B4 are limited, related compounds within this class exhibit promising effects against microbial pathogens. Researchers have explored their potential as novel antimicrobial agents, making them relevant for drug development .
Antiparasitic Applications:
Although direct studies on B4’s antiparasitic effects are scarce, pyrazolines have shown promise in combating parasites. Investigating B4’s efficacy against specific parasites could provide valuable data for therapeutic interventions .
Anti-Inflammatory and Antioxidant Properties:
Pyrazolines are known for their anti-inflammatory and antioxidant activities. B4’s potential in modulating oxidative stress pathways warrants further investigation. Understanding its impact on reactive oxygen species (ROS) and cellular components could contribute to drug development targeting inflammation and oxidative damage .
Antidepressant and Anticonvulsant Potential:
While B4’s direct antidepressant and anticonvulsant effects remain unexplored, related pyrazolines have exhibited such properties. Investigating B4’s impact on neurotransmitter systems and neuronal function could reveal its therapeutic potential in mood disorders and epilepsy .
Antitumor Activity:
Pyrazolines have drawn attention as potential antitumor agents. Although specific studies on B4’s antitumor effects are lacking, its structural features make it an interesting candidate for further investigation. Researchers may explore B4’s impact on cancer cell lines and tumor growth inhibition .
Safety and Hazards
Propiedades
IUPAC Name |
4-[3-(bromomethyl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAQSTCAEQGBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Bromomethyl)phenyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2887848.png)
![1-Benzyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperazin-2-one](/img/structure/B2887849.png)


![2-Chloro-1-(2-morpholin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one](/img/structure/B2887855.png)
![[4-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2887856.png)





![4-(2,6-difluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887865.png)

